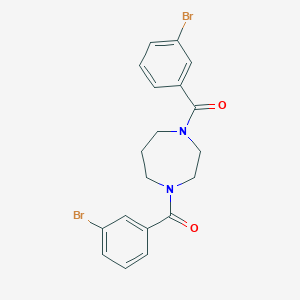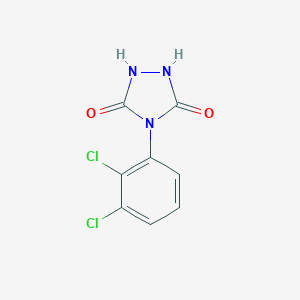![molecular formula C15H14F3N3O3S B258526 Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate involves the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. Additionally, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate in lab experiments include its potent antitumor activity and broad-spectrum antimicrobial activity. However, its limitations include its high toxicity and limited solubility in water, which can affect its efficacy in vivo.
Future Directions
For the research on Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate include the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to explore its potential applications in other fields such as agriculture and environmental science. Finally, more research is needed to understand its mechanism of action and to develop more effective and less toxic analogs.
Synthesis Methods
The synthesis of Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate involves the reaction of 3,3,3-trifluoro-2-(1,3-thiazol-2-ylamino)propanoic acid with phenylacetic anhydride in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methyl iodide to obtain the final product.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of bacterial and fungal infections.
properties
Product Name |
Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate |
|---|---|
Molecular Formula |
C15H14F3N3O3S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C15H14F3N3O3S/c1-24-12(23)14(15(16,17)18,21-13-19-7-8-25-13)20-11(22)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
CQGBMWAGVAVICU-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=CS1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=CS1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



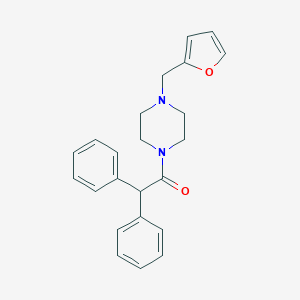
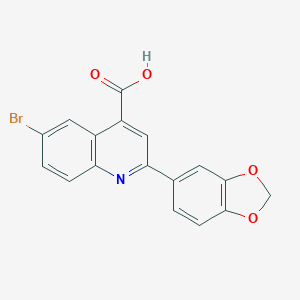
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)
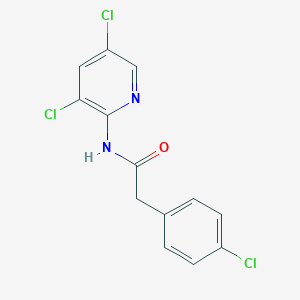
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
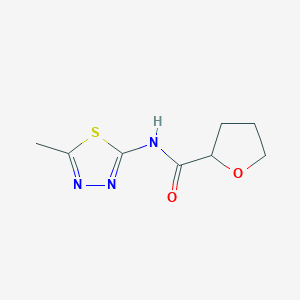
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
